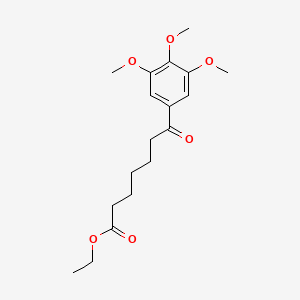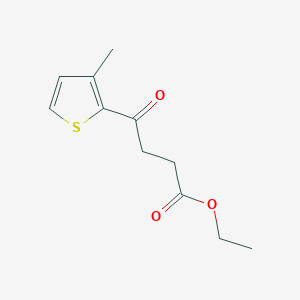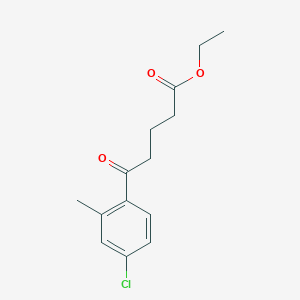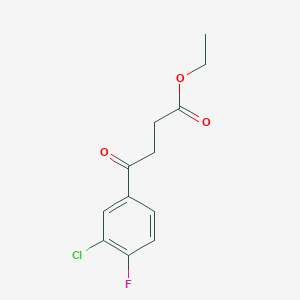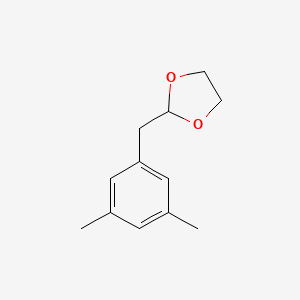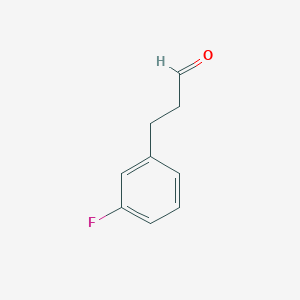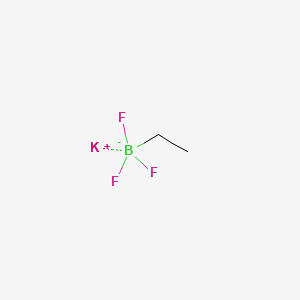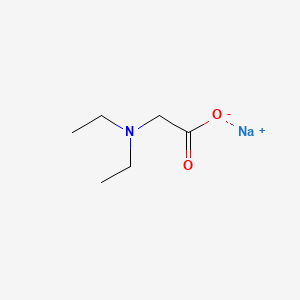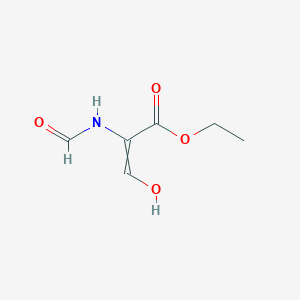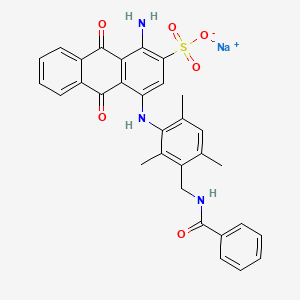
6-ブロモ-4-フルオロ-3-ヨード-1H-インダゾール
説明
6-Bromo-4-fluoro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
科学的研究の応用
6-Bromo-4-fluoro-3-iodo-1H-indazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
作用機序
Target of Action
This compound is a derivative of indazole, a heterocyclic aromatic organic compound that has been studied for its potential biological activities .
Mode of Action
Indazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Indazole and its derivatives have been associated with various biochemical pathways, including those involved in antimicrobial, anti-inflammatory, and anticancer activities
Result of Action
Indazole derivatives have shown potential in various therapeutic applications, including anticancer, antiangiogenic, and antioxidant activities
生化学分析
Biochemical Properties
6-Bromo-4-fluoro-3-iodo-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase (PI3K) and acetylcholinesterase . The interactions between 6-Bromo-4-fluoro-3-iodo-1H-indazole and these enzymes can lead to modulation of signaling pathways and neurotransmission, respectively.
Cellular Effects
The effects of 6-Bromo-4-fluoro-3-iodo-1H-indazole on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can induce apoptosis in cancer cells by activating the p53/MDM2 pathway . Additionally, 6-Bromo-4-fluoro-3-iodo-1H-indazole may affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 6-Bromo-4-fluoro-3-iodo-1H-indazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit PI3K by binding to its active site, preventing the phosphorylation of downstream targets . This inhibition can result in the suppression of cell proliferation and survival signals. Additionally, 6-Bromo-4-fluoro-3-iodo-1H-indazole may influence gene expression by interacting with transcription factors or epigenetic regulators.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-Bromo-4-fluoro-3-iodo-1H-indazole in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that indazole derivatives can remain stable under specific conditions, but may degrade over time when exposed to light or heat . Long-term exposure to 6-Bromo-4-fluoro-3-iodo-1H-indazole in in vitro or in vivo studies may lead to cumulative effects on cellular processes, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of 6-Bromo-4-fluoro-3-iodo-1H-indazole vary with different dosages in animal models. Low doses of the compound may exhibit therapeutic effects, such as tumor growth inhibition, without significant toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
6-Bromo-4-fluoro-3-iodo-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, 6-Bromo-4-fluoro-3-iodo-1H-indazole may affect metabolic flux and metabolite levels, leading to changes in cellular homeostasis.
Transport and Distribution
The transport and distribution of 6-Bromo-4-fluoro-3-iodo-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cell, 6-Bromo-4-fluoro-3-iodo-1H-indazole may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioactivity and therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Bromo-4-fluoro-3-iodo-1H-indazole is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 6-Bromo-4-fluoro-3-iodo-1H-indazole may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoro-3-iodo-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines. For example, the reaction between 2-fluorobenzaldehyde and hydrazine can produce the desired indazole structure . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of 6-Bromo-4-fluoro-3-iodo-1H-indazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal-catalyzed reactions is preferred due to their efficiency and minimal formation of byproducts .
化学反応の分析
Types of Reactions
6-Bromo-4-fluoro-3-iodo-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (bromine, fluorine, and iodine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 6-Bromo-4-fluoro-3-iodo-1H-indazole include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can modify the functional groups present on the indazole ring .
類似化合物との比較
Similar Compounds
4-Bromo-6-fluoro-3-iodo-1H-indazole: A similar compound with a different substitution pattern.
6-Bromo-1-cyclopentyl-1H-indazole: Another indazole derivative with different substituents.
Uniqueness
6-Bromo-4-fluoro-3-iodo-1H-indazole is unique due to the presence of three different halogen atoms in its structure. This unique substitution pattern can lead to distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
6-bromo-4-fluoro-3-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHNNDROHOCDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646411 | |
| Record name | 6-Bromo-4-fluoro-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887568-00-5 | |
| Record name | 6-Bromo-4-fluoro-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


